
Sodium phenylbutyrate
描述
Sodium phenylbutyrate is a sodium salt of an aromatic fatty acid, specifically 4-phenylbutyric acid. It is commonly used to treat urea cycle disorders, which are genetic conditions that result in the accumulation of nitrogen waste in the blood as ammonia . This compound is also known for its role as a histone deacetylase inhibitor and chemical chaperone, making it a subject of research in various medical and scientific fields .
准备方法
合成路线和反应条件
苯丁酸钠的制备通常涉及对 4-苯丁酸的纯化,然后使其与钠试剂反应。 该过程可以概括如下 :
4-苯丁酸的纯化: 在碱性或酸性催化剂的催化下,工业级苯丁酸在醇类溶剂中反应。此步骤涉及水解以获得纯化的苯丁酸。
苯丁酸钠的制备: 然后将纯化的苯丁酸与钠试剂(如氢氧化钠)反应,生成苯丁酸钠。反应通常在水或有机溶剂中进行。
工业生产方法
在工业环境中,苯丁酸钠的生产遵循类似的步骤,但规模更大。使用甲醇或乙醇等醇类作为溶剂使该过程更加环保。 最终产品获得高纯度,通常超过 99.5% .
化学反应分析
反应类型
苯丁酸钠会发生各种化学反应,包括:
氧化: 它可以被氧化生成苯乙酸。
还原: 还原反应可以将其还原回 4-苯丁酸。
取代: 它可以参与取代反应,其中钠离子被其他阳离子取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用锂铝氢化物等还原剂。
取代: 与其他盐或酸的反应可以促进取代反应。
主要产物
苯乙酸: 通过氧化生成。
4-苯丁酸: 通过还原生成。
各种盐: 通过取代反应生成。
科学研究应用
Urea Cycle Disorders
Sodium phenylbutyrate is indicated for the treatment of urea cycle disorders (UCDs), which are genetic conditions that result in the accumulation of ammonia in the blood due to enzyme deficiencies. The compound acts by converting to phenylacetate, which then binds with glutamine to form phenylacetylglutamine, facilitating nitrogen excretion via the kidneys .
Key Findings:
- Efficacy : A retrospective study involving nine patients with ornithine transcarbamylase deficiency demonstrated that long-term treatment with this compound significantly reduced plasma ammonia levels, with no hyperammonemic episodes requiring hospitalization during a median follow-up of 26 months .
- Dosage : The study reported a median dosage of 352 mg/kg/day, allowing an increase in total protein intake without adverse effects .
Cancer Treatment
This compound has been explored as an adjunctive therapy in cancer treatment, particularly for enhancing the efficacy of chemotherapeutic agents like cisplatin. Research indicates that it can sensitize cancer cells to cisplatin by inhibiting DNA damage response pathways .
Case Study:
- A study on head and neck cancer cell lines revealed that this compound increased sensitivity to cisplatin in resistant cell lines by downregulating BRCA1 and affecting the Fanconi anemia pathway .
Metabolic Health
Recent studies have investigated this compound's role in promoting branched-chain amino acid (BCAA) oxidation, which may improve insulin sensitivity and overall metabolic health. In one case, a patient with severe obesity was treated with this compound as part of a weight management program, resulting in significant weight loss and metabolic improvements .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid metabolism to phenylacetate, which is crucial for its function as an ammonia scavenger. Studies have documented its plasma protein-binding characteristics and bioavailability in various patient populations .
Safety Profile
This compound is generally well-tolerated, with minimal side effects reported in clinical trials. Long-term studies have shown no significant adverse reactions associated with its use in patients with UCDs or cancer .
Data Tables
The following tables summarize key studies and findings related to this compound:
作用机制
组蛋白脱乙酰酶抑制: 它抑制组蛋白脱乙酰酶,导致基因表达发生改变。
化学伴侣: 帮助蛋白质保持其正常构象,防止聚集和细胞死亡。
代谢途径: 它被代谢为苯乙酸,苯乙酸与谷氨酰胺结合形成苯乙酰谷氨酰胺,促进过量氮的排泄。
相似化合物的比较
苯丁酸钠与其他类似化合物相比具有独特性,因为它兼具组蛋白脱乙酰酶抑制剂和化学伴侣的作用 . 类似化合物包括:
苯乙酸: 苯丁酸钠的一种代谢产物,具有类似的特性。
丁酸: 另一种具有组蛋白脱乙酰酶抑制活性的脂肪酸。
戊酸: 一种具有类似治疗应用但化学结构不同的化合物。
结论
苯丁酸钠是一种用途广泛的化合物,在医药、化学和生物学领域具有重要的应用。其独特的性质和作用机制使其成为科学研究和治疗干预中的宝贵工具。
生物活性
Sodium phenylbutyrate (NaPB) is an aromatic fatty acid that has garnered attention for its diverse biological activities, particularly in the context of cancer therapy, metabolic disorders, and neurodegenerative diseases. This article explores its mechanisms of action, clinical applications, and relevant research findings.
This compound exhibits various mechanisms that contribute to its biological activity:
- Histone Deacetylase Inhibition : NaPB acts as a histone deacetylase (HDAC) inhibitor, which leads to increased histone acetylation and altered gene expression. This mechanism is crucial for its differentiating effects in cancer cells .
- Modification of Lipid Metabolism : It influences lipid metabolism and can activate peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation .
- Induction of Apoptosis : NaPB has been shown to induce apoptosis in various tumor cell lines, including those from acute myeloid leukemia and prostate cancer .
- Neuroprotective Effects : In models of neurodegeneration, NaPB has demonstrated the ability to promote cell survival and reduce neuroinflammation .
Clinical Applications
This compound has been evaluated in several clinical settings:
Cancer Treatment
NaPB has shown promise as a therapeutic agent in various cancers:
- Solid Tumors : A Phase I clinical trial indicated that NaPB could be administered safely to patients with refractory solid tumors. The study established a maximum tolerated dose and observed stable disease in some patients .
- Hematological Malignancies : It has demonstrated efficacy against tumors such as Burkitt lymphoma and acute myeloid leukemia, with studies indicating growth inhibition at concentrations as low as 0.5 mM .
Neurological Disorders
In the context of amyotrophic lateral sclerosis (ALS), NaPB was part of a combination therapy that significantly slowed functional decline compared to placebo in a Phase II trial. It was well-tolerated, with no significant adverse effects reported .
Urea Cycle Disorders
NaPB is FDA-approved for treating hyperammonemia associated with urea cycle disorders. It helps reduce plasma ammonia levels effectively, allowing for increased dietary protein intake without adverse effects .
Table: Summary of Clinical Findings on this compound
Case Studies
- ALS Case Study : In an open-label study involving ALS patients, NaPB improved transcriptional regulation, promoting cell survival in motor neuron disease models. Histone acetylation levels were significantly increased following treatment .
- Hyperammonemia Case Study : A case involving an infant with congenital portal-systemic shunt showed that NaPB effectively reduced ammonia levels to acceptable ranges, supporting its use in managing hyperammonemia associated with metabolic disorders .
属性
CAS 编号 |
1716-12-7 |
---|---|
分子式 |
C10H12NaO2 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
sodium;4-phenylbutanoate |
InChI |
InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12); |
InChI 键 |
SMWRDNDNSFPORN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] |
手性 SMILES |
C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)CCCC(=O)O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
1716-12-7 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
1821-12-1 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-phenylbutyrate 4-phenylbutyric acid 4-phenylbutyric acid, calcium salt 4-phenylbutyric acid, sodium salt Ammonaps Buphenyl sodium 4-phenylbutanoate sodium 4-phenylbutyrate sodium phenylbutyrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sodium phenylbutyrate?
A1: this compound (NaPB) primarily acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, NaPB promotes histone acetylation, resulting in a more relaxed chromatin structure and facilitating gene transcription. [, , , ]
Q2: What are some of the downstream effects of NaPB's HDAC inhibition?
A2: NaPB's HDAC inhibition has been shown to impact various cellular processes, including:
- Cell cycle arrest: NaPB can induce cell cycle arrest at the G0/G1 phase, halting the proliferation of cancer cells. [, , , ] This effect is thought to be mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. [, , , ]
- Apoptosis induction: NaPB has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. [, , ] The exact mechanisms underlying this effect are complex and may involve multiple pathways. []
- Differentiation induction: NaPB can induce differentiation in some cancer cells, potentially making them less aggressive and more susceptible to other therapies. [, , ]
- Modulation of gene expression: As an HDAC inhibitor, NaPB can alter the expression of numerous genes involved in various cellular processes, including cell growth, differentiation, apoptosis, and immune response. [, , ]
Q3: Does NaPB interact with other cellular targets besides HDACs?
A3: Research suggests NaPB may also affect cellular pathways independent of its HDAC inhibitory activity. For instance, NaPB has been shown to:
- Modulate the unfolded protein response: NaPB can act as a chemical chaperone, aiding in protein folding and reducing endoplasmic reticulum stress. [, ]
- Reduce oxidative stress: NaPB demonstrates antioxidant properties by increasing glutathione levels and reducing reactive oxygen species. []
- Influence cholesterol biosynthesis: NaPB can decrease cholesterol levels by interfering with specific steps in the cholesterol biosynthesis pathway. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C10H11O2Na, and its molecular weight is 186.18 g/mol. []
Q5: Are there specific formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?
A5: Yes, several strategies have been explored to enhance this compound's formulation, including:
- Taste-masked formulations: this compound has a strong, unpleasant salty taste. To improve patient compliance, taste-masked formulations like this compound granules have been developed. []
- Co-formulation with other drugs: In the case of the drug AMX0035, this compound is co-formulated with taurursodiol in a fixed-dose oral suspension. [, ]
Q6: What is the primary route of administration for this compound?
A9: this compound is typically administered orally, either as tablets, powder, or in liquid formulations like oral suspensions. [, ]
Q7: What are the primary metabolic pathways of this compound?
A10: Upon ingestion, this compound is metabolized to phenylbutyric acid (PBA), which is further metabolized to phenylacetic acid (PAA). [] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine. [, ]
Q8: Are there age-related differences in the pharmacokinetics of this compound?
A11: Yes, studies indicate that younger patients may exhibit greater exposure to PAA due to differences in body surface area (BSA), which influences drug metabolism and elimination. []
Q9: What types of in vitro studies have been conducted with this compound?
A13: Numerous in vitro studies have investigated the effects of NaPB on various cancer cell lines, including those derived from breast cancer, liver cancer, lung cancer, cervical cancer, and glioma. [, , , , , , ] These studies have employed techniques such as:
- MTT assays: To assess cell viability and proliferation. [, , , , , , ]
- Flow cytometry: To analyze cell cycle distribution and apoptosis. [, , , , , ]
- Western blotting and RT-PCR: To measure protein and gene expression levels. [, , , , , , ]
Q10: What are some of the key findings from in vitro studies on the anticancer effects of this compound?
A10: In vitro studies have demonstrated that NaPB can:
- Inhibit the proliferation of various cancer cell lines. [, , , , , , ]
- Induce cell cycle arrest, primarily at the G0/G1 phase. [, , , ]
- Trigger apoptosis in cancer cells. [, , ]
- Enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin, fluorouracil, erlotinib, and gefitinib. [, ]
Q11: What animal models have been used to study the effects of this compound?
A11: this compound's therapeutic potential has been explored in various animal models, including:
- Rodent models of neurodegenerative diseases: NaPB has been investigated in mouse models of Parkinson's disease, demonstrating neuroprotective effects, including reduced neuroinflammation, oxidative stress, and dopaminergic neuron loss, ultimately improving motor function. []
- Mouse models of urea cycle disorders: NaPB is used to treat urea cycle disorders in humans, and animal models are essential for understanding disease mechanisms and evaluating new therapies. [, ]
Q12: What are some of the key findings from in vivo studies on the therapeutic effects of this compound?
A12: Animal studies have shown that NaPB can:
- Reduce neuroinflammation and oxidative stress in the brain, potentially benefiting neurodegenerative diseases like Parkinson’s disease. []
- Protect dopaminergic neurons from degeneration in models of Parkinson’s disease, leading to improved motor function. []
- Lower plasma ammonia levels in models of urea cycle disorders. [, ]
Q13: What clinical trials have been conducted with this compound?
A13: this compound has been investigated in clinical trials for various conditions, including:
- Urea cycle disorders: NaPB is approved for treating urea cycle disorders, and clinical trials have established its safety and efficacy in reducing hyperammonemia in both pediatric and adult patients. [, ]
- Malignant glioma: Early-phase clinical trials have explored NaPB as a potential treatment for recurrent malignant glioma. [, ]
- Amyotrophic lateral sclerosis (ALS): The CENTAUR trial, a phase 2 clinical trial, investigated the safety and efficacy of NaPB in combination with taurursodiol (AMX0035) in patients with ALS. [, , ] Results showed that AMX0035 slowed functional decline compared to placebo. [, , ] A larger phase 3 trial (PHOENIX) is currently underway. []
Q14: Are there known mechanisms of resistance to this compound?
A14: While the provided abstracts do not explicitly discuss specific resistance mechanisms to NaPB, it's important to note that resistance to HDAC inhibitors, in general, can develop through various mechanisms. These may include:
Q15: Have there been any specific drug delivery strategies explored to improve the targeting of this compound to specific tissues or cells?
A15: While the provided research does not delve into specific targeted delivery strategies for NaPB, it's an active area of research for many drugs, including HDAC inhibitors. Potential approaches that could be investigated for NaPB include:
Q16: Has this compound been investigated for its potential to induce an immune response?
A16: While the provided abstracts do not specifically address the immunogenicity of NaPB, research suggests that HDAC inhibitors, in general, can modulate immune responses. Further studies are needed to fully understand the potential immunomodulatory effects of NaPB.
Q17: What analytical methods are commonly used to characterize and quantify this compound?
A17: Various analytical techniques are employed for the characterization and quantification of NaPB, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。